Idalopirdine Hydrochloride
Description
Contextualization within Neuropharmacological Discovery
The exploration of Idalopirdine (B1259171) hydrochloride is rooted in the ongoing quest to understand and modulate the intricate neurochemical pathways of the brain. Specifically, its development emerged from the growing interest in the serotonin (B10506) 6 (5-HT6) receptor as a promising target for treating cognitive impairments. nih.govresearchgate.net The 5-HT6 receptor is predominantly expressed in areas of the central nervous system that are crucial for memory and learning. nih.gov The hypothesis that blocking these receptors could lead to the release of acetylcholine (B1216132), a key neurotransmitter in cognitive function, provided a strong rationale for the development of 5-HT6 receptor antagonists like Idalopirdine. nih.gov This line of inquiry is part of a larger effort in neuropharmacology to move beyond traditional treatments and explore novel mechanisms of action for neurodegenerative diseases. mdpi.com
Strategic Rationale for Investigating Idalopirdine Hydrochloride
The primary strategic rationale for the investigation of this compound was its potential to address the significant unmet medical need for effective treatments for cognitive deficits, particularly in Alzheimer's disease and schizophrenia. drugbank.commedkoo.com The compound was designed as a potent and selective 5-HT6 receptor antagonist. medkoo.comaxonmedchem.commedchemexpress.commedchemexpress.com This selectivity was a key aspect of its strategic development, aiming to minimize off-target effects.
A crucial part of the strategy involved its use as an adjunctive therapy, particularly with acetylcholinesterase inhibitors (AChEIs) like donepezil (B133215), which are standard treatments for Alzheimer's disease. nih.govncats.ioclinicaltrials.gov The theory was that by blocking 5-HT6 receptors, Idalopirdine would potentiate the effects of AChEIs, leading to a synergistic improvement in cognitive function. ncats.ioncats.ioresearchgate.net This approach represented a shift towards combination therapies in an effort to achieve more significant clinical outcomes.
Scope of Academic Inquiry and Translational Objectives
The academic inquiry into this compound has spanned from basic preclinical research to extensive clinical trials. Initial research focused on its pharmacodynamic and pharmacokinetic profiles, establishing its high affinity and selectivity for the 5-HT6 receptor. medkoo.comaxonmedchem.commedchemexpress.com Preclinical studies in animal models, such as rats, demonstrated its potential to reverse cognitive impairment and to work synergistically with donepezil to enhance neuronal oscillations and acetylcholine levels in the hippocampus. axonmedchem.comncats.ioncats.ioresearchgate.net
The translational objectives were clearly defined: to move Idalopirdine from promising preclinical findings to a clinically effective treatment. This led to a series of clinical trials, including Phase II and Phase III studies, to evaluate its efficacy in patients with mild-to-moderate Alzheimer's disease. ncats.ioclinicaltrials.govbarcelonabeta.org The primary goal of these trials was to establish whether Idalopirdine, as an add-on therapy, could produce a significant improvement in cognitive function as measured by standardized scales like the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog). clinicaltrials.govbarcelonabeta.org While initial Phase II trials showed promise, subsequent Phase III trials did not meet their primary endpoints, ultimately leading to the discontinuation of its development for Alzheimer's disease. ontosight.aibarcelonabeta.orgwikipedia.org Despite this outcome, the research on Idalopirdine has contributed valuable knowledge to the understanding of the 5-HT6 receptor's role in cognition. ontosight.ai
Detailed Research Findings
Preclinical Research Highlights
| Finding | Model System | Key Outcome | Reference |
|---|---|---|---|
| High affinity for human 5-HT6 receptor | In vitro (BHK cells expressing human 5-HT6Rs) | Ki of 0.83 nM | medkoo.comaxonmedchem.commedchemexpress.com |
| High selectivity | In vitro | >50-fold selectivity over 70 other targets | medkoo.comaxonmedchem.com |
| Reversal of cognitive impairment | In vivo (Rat model with phencyclidine-induced impairment) | Reversed cognitive deficits in novel object recognition test | medkoo.com |
| Potentiation of Donepezil's effects | In vivo (Rats) | Enhanced neuronal oscillations and extracellular acetylcholine levels in the hippocampus | axonmedchem.comncats.ioncats.ioresearchgate.net |
| Synergistic effects on brain activity | In vivo (Awake rats, fMRI) | Combination with donepezil led to robust activation of multiple neural circuits beyond the cholinergic system | nih.gov |
Clinical Trial Overview
| Trial Phase | Patient Population | Primary Endpoint | Outcome | Reference |
|---|---|---|---|---|
| Phase II | Patients with moderate Alzheimer's disease on donepezil | Cognitive performance | Showed promise for improving cognitive function | ontosight.ai |
| Phase III (STARSHINE and others) | Patients with mild-to-moderate Alzheimer's disease on cholinesterase inhibitors | Change in ADAS-Cog total score | Did not show a significant improvement in cognition compared to placebo | clinicaltrials.govbarcelonabeta.orgwikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F5N2O.ClH/c21-15-4-5-17-14(11-27-18(17)9-15)6-7-26-10-13-2-1-3-16(8-13)28-12-20(24,25)19(22)23;/h1-5,8-9,11,19,26-27H,6-7,10,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOQNPANAFXKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(C(F)F)(F)F)CNCCC2=CNC3=C2C=CC(=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610494 | |
| Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-{[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl}ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467458-02-2 | |
| Record name | 1H-Indole-3-ethanamine, 6-fluoro-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467458-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idalopirdine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467458022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-{[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl}ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-3-ethanamine, 6-fluoro-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IDALOPIRDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/545BT5182Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacodynamics of Idalopirdine Hydrochloride
5-Hydroxytryptamine 6 Receptor Antagonism Profile
The primary mechanism of action of Idalopirdine (B1259171) is its high-affinity antagonism of the 5-HT6 receptor, which is almost exclusively expressed in the brain, particularly in regions associated with cognition such as the hippocampus and frontal cortex. nih.govresearchgate.net
Receptor Binding Kinetics and Selectivity
Idalopirdine exhibits a high affinity for the human 5-HT6 receptor, with a reported inhibition constant (Ki) of 0.83 nM. researchgate.net In vitro studies have demonstrated its selectivity for the 5-HT6 receptor. While it shows some affinity for adrenergic alpha(1A)- and alpha(1B)-adrenoreceptors, Idalopirdine has been shown to have a greater than 50-fold selectivity for the 5-HT6 receptor over more than 70 other molecular targets. wikipedia.org
| Receptor | Binding Affinity (Ki) | Selectivity |
|---|---|---|
| 5-HT6 | 0.83 nM | High |
| Adrenergic alpha(1A) | Medium Affinity | >50-fold lower than 5-HT6 |
| Adrenergic alpha(1B) | Medium Affinity | >50-fold lower than 5-HT6 |
Agonist-Independent Receptor Modulation
In functional assays, such as the 5-HT(6) GTPgammaS efficacy assay, Idalopirdine has been shown to exhibit no agonist activity. wikipedia.org Instead, it potently inhibits the activation of the 5-HT6 receptor mediated by serotonin (B10506). wikipedia.org This suggests that Idalopirdine acts as a neutral antagonist, blocking the receptor from being activated by its natural ligand, serotonin, without affecting its basal or constitutive activity. An inverse agonist, in contrast, would decrease the receptor's activity below its baseline level. nih.gov
Mechanisms of Neurotransmitter System Modulation
The antagonism of the 5-HT6 receptor by Idalopirdine leads to the modulation of several neurotransmitter systems, with a particularly significant impact on the cholinergic system, especially in the context of co-administration with other neuropharmacological agents.
Cholinergic System Augmentation
While Idalopirdine alone does not significantly alter basal levels of acetylcholine (B1216132), it plays a crucial role in augmenting the effects of acetylcholinesterase inhibitors (AChEIs), a class of drugs that increase the amount of acetylcholine in the synaptic cleft by inhibiting its breakdown. researchgate.net
Research indicates that the blockade of 5-HT6 receptors can indirectly lead to an increase in acetylcholine release in specific brain regions. However, studies with Idalopirdine have shown that its primary effect on the cholinergic system is not a direct stimulation of acetylcholine release but rather a potentiation of the effects of other cholinergic agents. researchgate.net
Serotonergic System Interactions Beyond 5-HT6
While Idalopirdine's primary pharmacological action is the blockade of the 5-HT6 receptor, evidence suggests a broader interaction with the serotonergic system. Research has indicated that Idalopirdine also exhibits a moderate affinity for other serotonin receptor subtypes, specifically the 5-HT2A and 5-HT2C receptors. nih.gov This interaction with multiple serotonin receptors suggests a more complex modulatory role within the serotonergic network than initially understood.
| Receptor Subtype | Binding Affinity (Ki) |
| 5-HT6 | 0.83 nM medchemexpress.com |
| 5-HT2A | Moderate Affinity nih.gov |
| 5-HT2C | Moderate Affinity nih.gov |
Influence on Glutamatergic Neurotransmission
The 5-HT6 receptor is known to modulate the activity of several neurotransmitter systems, including the glutamatergic system. semanticscholar.org Antagonism of the 5-HT6 receptor by compounds like Idalopirdine is believed to enhance glutamatergic neurotransmission. researchgate.net This is a critical aspect of its mechanism of action, as the glutamatergic system plays a pivotal role in synaptic plasticity, learning, and memory. By modulating the balance between excitatory (glutamate) and inhibitory (GABA) signaling, Idalopirdine may influence cognitive processes. semanticscholar.org
Modulation of Other Monoaminergic Pathways
Beyond the serotonergic and glutamatergic systems, Idalopirdine has been shown to modulate other monoaminergic pathways. Preclinical studies have demonstrated that administration of Idalopirdine can lead to increased extracellular levels of both dopamine (B1211576) and noradrenaline in the prefrontal cortex. nih.gov This suggests that the therapeutic effects of Idalopirdine may be, in part, mediated by its ability to enhance the signaling of these key catecholamines, which are crucial for attention, motivation, and executive function.
Downstream Cellular Signaling Cascade Effects
The 5-HT6 receptor is a G-protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). ekb.eg As an antagonist, Idalopirdine blocks this constitutive activity, thereby modulating downstream signaling cascades. The cAMP pathway is a ubiquitous second messenger system that influences a myriad of cellular processes, including gene transcription, through the activation of protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB). ekb.egnih.gov
Furthermore, the 5-HT6 receptor has been linked to the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. semanticscholar.org The mTOR pathway is a central regulator of cell growth, proliferation, and survival. By antagonizing the 5-HT6 receptor, Idalopirdine may influence mTOR signaling, which has implications for neuronal health and plasticity. The precise mechanisms by which Idalopirdine modulates these intricate downstream signaling networks are an active area of investigation.
Neurotrophic and Neuroplasticity Research Paradigms
A key area of interest in the study of neurodegenerative diseases is the role of neurotrophic factors and neuroplasticity in maintaining neuronal health and cognitive function. Neurotrophins, such as brain-derived neurotrophic factor (BDNF), are critical for neuronal survival, growth, and the regulation of synaptic plasticity. mdpi.commdpi.com The cAMP/PKA/CREB signaling pathway, which is modulated by 5-HT6 receptor antagonism, is a known regulator of BDNF expression. ekb.eg
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Long-term potentiation (LTP) is a well-studied form of synaptic plasticity that is crucial for memory formation. frontiersin.org Given that 5-HT6 receptors are known to modulate synaptic plasticity and LTP, it is hypothesized that Idalopirdine, through its antagonism of these receptors, could positively influence these processes. semanticscholar.org However, direct experimental evidence demonstrating the effects of Idalopirdine on BDNF levels and LTP is an area that requires further dedicated research.
Preclinical Efficacy Studies of Idalopirdine Hydrochloride
In Vitro Pharmacological Characterization
The initial stages of preclinical evaluation for idalopirdine (B1259171) hydrochloride involved a thorough characterization of its interaction with its primary molecular target, the 5-HT6 receptor, and its broader selectivity profile.
Binding affinity studies are crucial in determining the potency of a ligand for its receptor. For idalopirdine, these assays have demonstrated a high affinity for the human 5-HT6 receptor. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.
Idalopirdine has been shown to possess a high affinity for the human 5-HT6 receptor with a Ki of 0.83 nM nih.gov. In addition to its high affinity for the 5-HT6 receptor, the selectivity profile of idalopirdine has been investigated across a wide range of other receptors, ion channels, and transporters. These studies have revealed a generally high degree of selectivity for the 5-HT6 receptor. While it exhibits some moderate affinity for the adrenergic alpha(1A)- and alpha(1B)-adrenoreceptors, it has demonstrated a selectivity of over 50-fold for more than 70 other molecular targets examined. This high selectivity is a desirable characteristic for a drug candidate as it minimizes the potential for off-target effects.
| Parameter | Value |
|---|---|
| Ki (nM) | 0.83 |
Functional assays are employed to determine the intrinsic activity of a compound at its receptor – that is, whether it acts as an agonist (activator), antagonist (blocker), or inverse agonist. For idalopirdine, its functional activity at the 5-HT6 receptor has been assessed using cellular systems.
In a guanosine (B1672433) triphosphate (GTP)γS binding assay, which measures the activation of G-protein coupled receptors, idalopirdine demonstrated no agonist activity. Instead, it acted as a potent inhibitor of the activation of the 5-HT6 receptor mediated by its natural ligand, serotonin (B10506) (5-HT). This confirms its role as a 5-HT6 receptor antagonist.
| Assay | Activity | Observation |
|---|---|---|
| GTPγS Binding Assay | Antagonist | Potent inhibition of 5-HT-mediated activation, no agonist activity. |
Cognitive Enhancement in Animal Models
Following its promising in vitro profile, idalopirdine hydrochloride was advanced into in vivo studies using animal models to assess its potential for cognitive enhancement. A significant focus of this research has been on models relevant to the cognitive deficits observed in Alzheimer's disease.
Animal models of Alzheimer's disease cognitive deficits are instrumental in evaluating the therapeutic potential of novel compounds. These models often involve inducing a state of cognitive impairment that mimics certain aspects of the human disease.
Standardized behavioral tasks are used to objectively measure different aspects of cognition, such as learning and memory, in laboratory animals. While specific quantitative data from these tasks for idalopirdine monotherapy are not extensively detailed in the available literature, rat studies have indicated that the combination of idalopirdine with an acetylcholinesterase inhibitor resulted in improved cognition mdedge.commdedge.com. The cognitive-enhancing effects were observed when the two drugs were administered together, suggesting a synergistic interaction mdedge.commdedge.com.
To understand the neural mechanisms underlying the observed cognitive enhancements, researchers have investigated the neurophysiological effects of idalopirdine in the brains of animal models. These studies have provided insights into how the compound modulates brain activity and neurochemistry.
Microdialysis studies in rats have shown that while idalopirdine alone does not significantly alter the basal levels of acetylcholine (B1216132) in the hippocampus, it potentiates the increase in acetylcholine levels induced by the acetylcholinesterase inhibitor, donepezil (B133215) nih.gov. This suggests that idalopirdine can enhance the pro-cholinergic effects of other drugs.
Furthermore, in vivo electrophysiology studies in rats have demonstrated that idalopirdine can potentiate and prolong the effects of donepezil on neuronal network oscillations in the hippocampus, specifically in the theta and gamma frequency bands nih.gov. These oscillations are known to be important for cognitive processes such as learning and memory.
A functional magnetic resonance imaging (fMRI) study in awake rats revealed that idalopirdine, when administered alone, had a modest effect on brain activity, activating a limited number of brain regions nih.gov. However, when combined with donepezil, a robust and widespread pattern of brain activation was observed, encompassing neural circuits associated with cognition, emotion, and motivation nih.gov.
| Technique | Finding | Significance |
|---|---|---|
| Microdialysis | Potentiates donepezil-induced increase in hippocampal acetylcholine. | Enhances cholinergic neurotransmission. |
| Electrophysiology | Potentiates and prolongs donepezil's effects on hippocampal theta and gamma oscillations. | Modulates neuronal network activity crucial for cognition. |
| fMRI | Synergistically enhances brain activity with donepezil in circuits related to cognition, emotion, and motivation. | Broadly impacts brain networks involved in higher-order cognitive functions. |
Schizophrenia-Related Cognitive Impairment Models
This compound has been investigated in preclinical models designed to replicate the cognitive deficits observed in schizophrenia. These studies aim to elucidate the compound's potential to ameliorate these debilitating aspects of the disorder.
Assessment of Executive Function and Memory
Preclinical research indicates that antagonists of the 5-hydroxytryptamine-6 (5-HT6) receptor are effective in animal models of cognitive impairment across several domains relevant to schizophrenia, including executive function and memory nih.gov. While specific studies focusing solely on idalopirdine's impact on executive function in schizophrenia models are not extensively detailed in publicly available literature, the broader class of 5-HT6 receptor antagonists has shown promise in this area nih.gov.
In terms of memory, a key cognitive domain affected in schizophrenia, idalopirdine has been evaluated in a rat model using the novel object recognition (NOR) test. This test is sensitive to deficits in episodic memory, a function often impaired in individuals with schizophrenia. In this model, cognitive impairment was induced by subchronic administration of phencyclidine (PCP), a non-competitive NMDA receptor antagonist that produces schizophrenia-like symptoms in both humans and animals.
Oral administration of idalopirdine was found to reverse the cognitive deficits induced by PCP in the NOR task. The table below summarizes the findings from this preclinical study, demonstrating the effective dose range and the corresponding occupancy of the 5-HT6 receptor in the striatum.
| Parameter | Vehicle Control | Idalopirdine (5 mg/kg) | Idalopirdine (10 mg/kg) | Idalopirdine (20 mg/kg) |
|---|---|---|---|---|
| Cognitive Performance (NOR Discrimination Index) | Deficit Observed | Reversal of Deficit | Reversal of Deficit | Reversal of Deficit |
| Striatal 5-HT6 Receptor Occupancy | N/A | >65% | >65% | >65% |
These results indicate that idalopirdine is effective in a preclinical model of memory impairment relevant to schizophrenia at doses that achieve significant occupancy of its target receptor.
Molecular and Cellular Biomarkers in Neural Circuits
The therapeutic effects of 5-HT6 receptor antagonists on cognition are believed to be mediated by their influence on various neurotransmitter systems and intracellular signaling pathways within key neural circuits. The proposed mechanism of action involves the modulation of the balance between neuronal excitation and inhibition nih.gov.
5-HT6 receptors are predominantly expressed on GABAergic interneurons nih.gov. By antagonizing these receptors, idalopirdine is thought to decrease GABAergic inhibition, which in turn disinhibits the release of other neurotransmitters such as acetylcholine and glutamate (B1630785) nih.gov. This modulation of glutamatergic and cholinergic systems is a key area of investigation for improving cognitive function nih.gov.
Further downstream, the activity of 5-HT6 receptors has been linked to the regulation of the mTOR (mammalian target of rapamycin) signaling pathway. In some preclinical models of neurodevelopmental disorders with cognitive deficits, which have relevance to schizophrenia, the constitutive activity of the 5-HT6 receptor has been shown to engage mTOR signaling, and blockade of this receptor can normalize cognitive functions mdpi.com.
Another important biomarker related to cognitive processing is the pattern of neural oscillations. Preclinical studies, although not in a direct model of schizophrenia, have shown that idalopirdine can facilitate neuronal oscillations nih.gov. Abnormalities in neural oscillations are considered a core pathophysiological feature of schizophrenia and are linked to cognitive impairments wisc.edufrohlichlab.orgnih.govnih.govharvard.edu. The ability of idalopirdine to modulate these oscillations suggests a potential mechanism for its pro-cognitive effects. In studies with awake rats, idalopirdine monotherapy has been observed to increase gamma oscillations in the prefrontal cortex, a brain region critical for executive function and working memory nih.gov.
Exploratory Research in Metabolic Regulation
Beyond its effects on cognition, preclinical studies have explored the potential role of this compound in metabolic regulation, an area of interest given the metabolic side effects associated with some antipsychotic medications.
Impact on Energy Homeostasis and Food Intake
In a preclinical rat model of excessive eating, idalopirdine demonstrated a significant impact on energy homeostasis and food intake nih.govnih.gov. In this model, animals were provided with a highly palatable, high-calorie diet to induce overconsumption and weight gain.
The administration of idalopirdine at a dose of 5 mg/kg was found to significantly reduce caloric intake in rats consuming the palatable diet compared to the control group nih.gov. This anorectic effect was not attributed to visceral illness, as confirmed by the absence of pica behavior nih.gov. Consequently, idalopirdine treatment prevented the excessive weight gain observed in the control animals fed the palatable diet nih.gov. Notably, the body weight of idalopirdine-treated rats with access to the palatable diet did not significantly differ from that of control rats consuming a standard diet nih.gov.
The table below summarizes the effects of idalopirdine on body weight gain and caloric intake in this preclinical model.
| Parameter | Control (Palatable Diet) | Idalopirdine (5 mg/kg; Palatable Diet) | Control (Standard Diet) |
|---|---|---|---|
| Body Weight Gain over 28 days | Significant Increase | Significantly Less Than Control (Palatable Diet) | Normal Gain |
| Caloric Intake | Elevated | Significantly Reduced vs. Control (Palatable Diet) | Normal |
These findings suggest that idalopirdine may play a role in regulating food intake, particularly in the context of highly rewarding food, and in maintaining a healthier trajectory of body weight.
Effects on Peripheral Metabolic Parameters
In addition to its central effects on appetite and energy balance, the four-week treatment with idalopirdine in the model of excessive eating also led to improvements in several peripheral metabolic parameters nih.gov.
At the end of the study period, rats treated with idalopirdine showed a smaller amount of peritoneal adipose tissue compared to the control group that consumed the palatable diet nih.gov. Furthermore, analysis of blood samples revealed beneficial changes in the lipid and carbohydrate profiles of the idalopirdine-treated animals. Specifically, they exhibited lower levels of glucose, triglycerides, and cholesterol in comparison to the control group nih.gov.
The following table details the observed changes in these peripheral metabolic markers.
| Metabolic Parameter | Control (Palatable Diet) | Idalopirdine (5 mg/kg; Palatable Diet) |
|---|---|---|
| Peritoneal Adipose Tissue | Increased | Reduced |
| Blood Glucose Level | Elevated | Lower |
| Triglyceride Level | Elevated | Lower |
| Cholesterol Level | Elevated | Lower |
These results indicate that idalopirdine may have favorable effects on peripheral metabolism, warranting further investigation into its potential utility in conditions associated with metabolic dysregulation.
Clinical Research Development and Outcomes of Idalopirdine Hydrochloride
Clinical Trial Design and Methodological Frameworks
The clinical trials for idalopirdine (B1259171) were structured to rigorously assess its efficacy and safety as an adjunctive therapy for patients already receiving treatment with acetylcholinesterase inhibitors (AChEIs).
Patient Cohort Characterization and Diagnostic Criteria
Across its pivotal trials, the patient cohorts for idalopirdine studies were carefully selected to represent a specific segment of the Alzheimer's population.
Inclusion Criteria:
Participants were typically aged 50 years or older. nih.govnih.gov
A diagnosis of probable Alzheimer's disease was required, often based on the National Institute of Neurological and Communicative Disorders and Stroke–Alzheimer Disease and Related Disorders Association (NINCDS-ADRDA) criteria. nih.gov
Disease severity was generally in the mild-to-moderate range. clinicaltrials.gov The Phase 3 trials enrolled patients with a Mini-Mental State Examination (MMSE) score between 12 and 22. nih.gov The earlier Phase 2 LADDER study focused on a more specific moderate AD population with MMSE scores of 12-19. nih.gov
A key requirement was stable ongoing treatment with an AChEI, such as donepezil (B133215), rivastigmine, or galantamine, for at least three to four months prior to screening. nih.govnih.gov
The presence of a knowledgeable and reliable caregiver to assist with the trial was also mandatory. clinicaltrials.gov
Exclusion Criteria:
Patients with evidence of other clinically significant neurodegenerative diseases or serious neurological disorders were excluded. clinicaltrials.gov
The presence of other major psychiatric disorders according to the DSM-IV-TR was a reason for exclusion. clinicaltrials.gov
A critical exclusion criterion was the current or recent use of memantine, another common Alzheimer's medication. clinicaltrials.gov
Selection of Primary and Secondary Efficacy Endpoints
To measure the potential cognitive and functional benefits of idalopirdine, a standardized set of validated endpoints was used across the clinical trial program.
Primary Endpoint: The primary measure of efficacy in both the Phase 2 and Phase 3 trials was the change from baseline in the total score of the 11-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog). nih.govnih.gov This scale assesses various cognitive domains, including memory, language, and praxis, with lower scores indicating less cognitive impairment. clinicaltrials.gov
Key Secondary Endpoints: The Phase 3 trials designated two key secondary endpoints to provide a broader picture of clinical change nih.govbarcelonabeta.org:
Alzheimer's Disease Cooperative Study–Clinical Global Impression of Change (ADCS-CGIC): A semi-structured interview to assess clinically relevant changes in cognition, behavior, and daily functioning. clinicaltrials.gov
Alzheimer's Disease Cooperative Study–Activities of Daily Living Inventory (ADCS-ADL23): A 23-item, caregiver-rated inventory to assess the patient's ability to perform daily activities. clinicaltrials.gov
Additional secondary endpoints were also included to explore effects on behavior and quality of life, such as the Neuropsychiatric Inventory (NPI) and the EQ-5D health status questionnaire. clinicaltrials.govresearchgate.net
Assessment of Safety and Tolerability Profiles
The safety and tolerability of idalopirdine were systematically monitored throughout the clinical trials. This was achieved by recording all treatment-emergent adverse events, which were documented at each study visit. nih.gov Furthermore, the safety assessment included regular monitoring of clinical laboratory tests, vital signs, weight, and electrocardiogram (ECG) parameters. researchgate.net An independent Data Monitoring Committee was established for the trials to review safety data and ensure the scientific integrity of the studies. clinicaltrials.gov To evaluate the long-term safety profile, an open-label extension study was also conducted for patients who completed the initial 24-week trials. clinicaltrials.gov
Efficacy Evaluation in Alzheimer's Disease Clinical Trials
Despite a promising start in Phase 2, the efficacy of idalopirdine could not be replicated in the larger, more definitive Phase 3 program. the-hospitalist.org
The comprehensive Phase 3 program, which included the STARSHINE, STARBEAM, and STARBRIGHT trials, ultimately concluded that idalopirdine did not improve cognition compared to placebo. nih.govalzheimersnewstoday.com Across all three studies and at various doses (10 mg, 30 mg, and 60 mg), idalopirdine failed to meet the primary endpoint of showing a statistically significant reduction in the ADAS-Cog total score at 24 weeks. nih.govbarcelonabeta.org The findings from these trials, which enrolled over 2,500 patients, did not support the use of idalopirdine for the treatment of Alzheimer's disease. nih.govpharmaceutical-journal.com
| Trial | Treatment Group | Mean Change from Baseline | Adjusted Mean Difference vs. Placebo (95% CI) |
|---|---|---|---|
| Study 1 (STARSHINE) | Placebo | 0.41 | - |
| Idalopirdine 30 mg | 0.61 | 0.33 (-0.59 to 1.26) | |
| Idalopirdine 60 mg | 0.37 | 0.05 (-0.88 to 0.98) | |
| Study 2 (STARBEAM) | Placebo | 0.56 | - |
| Idalopirdine 10 mg | 0.53 | - | |
| Idalopirdine 30 mg | 1.01 | 0.63 (-0.38 to 1.65) | |
| Study 3 (STARBRIGHT) | Placebo | 0.82 | - |
| Idalopirdine 60 mg | 0.38 | -0.55 (-1.45 to 0.36) |
Data sourced from Atri et al., JAMA, 2018. nih.govbarcelonabeta.org
Phase 2 Trial Findings on Cognitive Domains
In contrast to the Phase 3 outcomes, the earlier Phase 2 LADDER trial had shown a statistically significant improvement in cognitive performance for patients treated with idalopirdine. nih.govresearchgate.net In this 24-week, randomized, double-blind, placebo-controlled study, patients receiving idalopirdine as an add-on to donepezil showed a notable benefit on the primary endpoint. nih.gov
At the 24-week mark, the idalopirdine group demonstrated a mean decrease of -0.77 on the ADAS-Cog total score, indicating cognitive improvement. nih.gov Conversely, the placebo group showed a mean increase of +1.38, signifying cognitive decline. nih.gov The resulting treatment difference of -2.16 points was statistically significant (p=0.0040), suggesting a robust positive effect on cognition in this trial. nih.govresearchgate.net
| Treatment Group | N | Mean Change from Baseline (SD) | Treatment Difference (95% CI) |
|---|---|---|---|
| Placebo | 132 | +1.38 (0.53) | -2.16 (-3.62 to -0.69) |
| Idalopirdine | 140 | -0.77 (0.55) |
Data sourced from Wilkinson et al., The Lancet Neurology, 2014. nih.gov
The promising results from the Phase 2 LADDER trial were observed in a very specific patient population, which may explain the initial signals of efficacy. The trial exclusively enrolled patients with moderate Alzheimer's disease, as defined by MMSE scores between 12 and 19. nih.gov All participants were also on a stable, therapeutic dose of donepezil. nih.gov This suggests that idalopirdine's potential benefits might have been most pronounced in this particular subgroup of patients with moderate-stage disease receiving adjunctive therapy. nih.govnih.gov A subsequent meta-analysis supported this observation, noting that idalopirdine appeared more effective in moderate AD subgroups. nih.gov However, these encouraging findings in a specific cohort were not successfully replicated in the broader mild-to-moderate population of the later Phase 3 studies. nih.gov
Phase 3 Trial Results and Non-Efficacy Findings
The Phase 3 program for idalopirdine was designed to definitively evaluate its efficacy and safety as an adjunctive therapy in patients with mild-to-moderate Alzheimer's disease who were already receiving treatment with acetylcholinesterase inhibitors.
The primary endpoint for the Phase 3 trials was the change from baseline in the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog). the-hospitalist.org This widely used instrument assesses various cognitive domains, including memory, language, and praxis.
The results of the STARSHINE, STARBEAM, and STARBRIGHT trials were consistent and unequivocal: idalopirdine did not meet the primary endpoint. researchgate.net There was no statistically significant difference in the change in ADAS-Cog scores between the idalopirdine treatment groups and the placebo groups over the 24-week treatment period. nih.gov This lack of effect on the primary cognitive outcome was a major factor in the decision to halt the development of the drug for Alzheimer's disease.
Table 1: Overview of Idalopirdine Phase 3 Clinical Trial Program
| Trial Name | Status | Primary Endpoint | Outcome |
|---|---|---|---|
| STARSHINE | Completed | Change in ADAS-Cog score | Not Met |
| STARBEAM | Completed | Change in ADAS-Cog score | Not Met |
| STARBRIGHT | Completed | Change in ADAS-Cog score | Not Met |
The disappointing Phase 3 results were in contrast to some earlier, more encouraging Phase 2 data. This discrepancy prompted an investigation into potential contributing factors. One key difference between the Phase 2 and Phase 3 programs was the dosing regimen. The Phase 2 study that showed a positive signal used a higher total daily dose administered three times a day, whereas the Phase 3 trials utilized lower once-daily doses. This change was made in part due to side effects observed at the higher dose and pharmacokinetic data suggesting that lower doses were sufficient to engage the target receptor.
Combination Therapy Studies with Standard-of-Care Agents
Idalopirdine was developed as an add-on therapy to existing standard-of-care treatments for Alzheimer's disease, specifically acetylcholinesterase inhibitors such as donepezil, rivastigmine, and galantamine. The rationale was that idalopirdine's novel mechanism of action, as a 5-HT6 receptor antagonist, could provide additional cognitive benefits to those already receiving these foundational therapies.
The hypothesis that idalopirdine would have a synergistic effect on cognitive function when combined with acetylcholinesterase inhibitors was not supported by the Phase 3 clinical trial data. The primary cognitive outcome measures, as assessed by the ADAS-Cog, showed no significant additive benefit from idalopirdine when compared to placebo in patients who were all receiving a stable background of an acetylcholinesterase inhibitor.
Evaluation in Schizophrenia Clinical Trials
Idalopirdine hydrochloride was investigated in Phase 2 clinical trials to assess its potential as a treatment for schizophrenia. The research program explored its utility both as a standalone therapy and as an add-on to existing antipsychotic medications. These studies aimed to determine its impact on the complex symptomology of the disorder, particularly focusing on cognitive deficits and the characteristic positive and negative symptoms.
A primary focus of idalopirdine's evaluation in schizophrenia was its potential to address the cognitive impairment associated with the condition, a significant area of unmet need in treatment.
One clinical study evaluated idalopirdine as a monotherapy in a small group of patients with schizophrenia over 14 days. mdpi.com This trial used a dose-escalating design. To measure changes in cognitive function, the study employed the Brief Assessment of Cognition in Schizophrenia (BACS). The results indicated a dose-dependent improvement in BACS scores, with the highest tested dose of 240 mg demonstrating a statistically significant enhancement in cognition compared to placebo. mdpi.com No cognitive changes were noted in the placebo group. mdpi.com
In contrast, a separate 12-week, Phase 2 trial (NCT00810667) investigated idalopirdine as an augmentation therapy for patients whose symptoms were not fully managed by risperidone. mdpi.com In this study, idalopirdine did not show any advantage over placebo in improving cognitive performance. tandfonline.com There were no significant changes observed in either the BACS scores or the PANSS (Positive and Negative Syndrome Scale) cognitive subscale scores for patients receiving idalopirdine compared to those receiving placebo. mdpi.com
| Trial Design | Primary Cognitive Outcome Measure | Key Finding |
|---|---|---|
| Monotherapy (14-day, dose-escalating) | Brief Assessment of Cognition in Schizophrenia (BACS) | Statistically significant, dose-dependent improvement on BACS at the 240 mg dose. mdpi.com |
| Augmentation with Risperidone (12-week) | BACS and PANSS Cognitive Subscale | No significant improvement over placebo was observed on either cognitive measure. mdpi.com |
The efficacy of idalopirdine on the positive and negative symptoms of schizophrenia was a key endpoint in its clinical evaluation. Traditional antipsychotic medications are often more effective at managing positive symptoms (such as hallucinations and delusions) than negative symptoms (like apathy and social withdrawal). massivesci.comnih.gov
| Symptom Domain | Outcome Measure | Result vs. Placebo |
|---|---|---|
| Overall Symptoms | PANSS Total Score | No significant improvement. mdpi.comtandfonline.com |
| Cognitive Symptoms | BACS, PANSS Cognitive Subscale | No significant improvement. mdpi.com |
Post-Hoc Analyses and Systematic Reviews of Clinical Data
Given that the clinical development of idalopirdine for schizophrenia did not advance past Phase 2, there is a lack of published post-hoc analyses, systematic reviews, and meta-analyses specifically focused on its use in this patient population. The discussions in the following sections are based on broader principles and findings within schizophrenia research that provide context for interpreting early-phase clinical trial data.
Heterogeneity of treatment effects is a well-documented phenomenon in schizophrenia research, where individual patients can show widely variable responses to the same medication. nih.govcncb.ac.cn Large-scale studies like the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) have highlighted this variability, showing that many patients discontinue treatment due to either a lack of efficacy or intolerable side effects, necessitating trials of multiple medications to find an effective regimen. nih.govcncb.ac.cn This variability underscores the need for individualized therapeutic approaches.
Specific meta-analyses for idalopirdine in schizophrenia are not available in the published literature. This is a direct consequence of the compound's limited clinical development for this indication, which yielded an insufficient number of trials to conduct such an analysis. While systematic reviews and meta-analyses of idalopirdine for Alzheimer's disease exist, their findings are not applicable to its potential effects in a distinct neurobiological disorder like schizophrenia. nih.gov
Identifying which patients are most likely to benefit from a particular treatment is a key goal of personalized medicine in psychiatry. Research into antipsychotic response in schizophrenia has found evidence of significant inter-individual heterogeneity, suggesting that while some patients may experience substantial benefits, others may receive no benefit compared to placebo. medrxiv.org Factors that may predict treatment response include baseline symptom severity, duration of illness, and status as a first-episode or multi-episode patient. researchgate.net
For idalopirdine, the clinical trial program in schizophrenia was not extensive enough to support dedicated analyses for the identification of potential responders. Such analyses typically require large datasets from late-stage trials to have the statistical power to detect meaningful correlations between patient characteristics and treatment outcomes. Without these advanced studies, it remains unknown whether a specific subgroup of patients with schizophrenia might have responded favorably to idalopirdine.
Pharmacokinetic and Pharmacodynamic Interactions of Idalopirdine Hydrochloride
Investigational Studies on Drug-Drug Interactions
A notable preclinical study using functional magnetic resonance imaging (fMRI) in awake rats investigated the effects of idalopirdine (B1259171) alone and in combination with the acetylcholinesterase inhibitor donepezil (B133215). The study revealed a synergistic effect between the two compounds, extending beyond the cholinergic system to recruit multiple neural circuits and neurotransmitter systems. nih.gov While this study focused on cognitive enhancement, the observed potentiation of a CNS-active drug like donepezil suggests a potential for idalopirdine to modulate the effects of other drugs acting on the central nervous system.
The following table summarizes the key findings from this preclinical study:
| Treatment Group | Number of Activated Brain Regions | Key Findings |
| Idalopirdine (2 mg/kg, i.v.) alone | 8 | Modest effect on brain activity. |
| Donepezil (0.3 mg/kg, i.v.) alone | 19 | Activated several cortical regions and areas of the septo-hippocampal system. |
| Idalopirdine and Donepezil Combined | 36 | Robust and widespread activation across multiple neural networks, indicating a synergistic interaction. |
Data sourced from a preclinical fMRI study in rats. nih.gov
Given that idalopirdine was intended for use in a patient population often receiving multiple CNS-active medications, the potential for additive or synergistic effects with sedatives, hypnotics, antipsychotics, and other antidepressants would be a critical consideration. However, without specific clinical data, the extent of this potential potentiation remains theoretical.
The metabolism of many psychotropic drugs is mediated by the cytochrome P450 (CYP450) enzyme system, making it a primary source of pharmacokinetic drug-drug interactions. criver.com A drug's ability to inhibit or induce these enzymes can significantly alter the plasma concentrations of co-administered medications, leading to potential toxicity or loss of efficacy. nih.gov
Specific in vitro or in vivo studies detailing the inhibitory or inductive potential of idalopirdine on major CYP450 isoenzymes have not been extensively published. This lack of publicly available data is a significant gap in understanding its pharmacokinetic interaction profile. Typically, for a new chemical entity, such studies would be conducted early in development to assess the potential for clinically significant drug-drug interactions. These studies would involve determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for various CYP enzymes.
The table below outlines the major human CYP450 enzymes and their relevance in drug metabolism, which would have been pertinent to the investigation of idalopirdine:
| CYP450 Isoform | Common Substrates | Role in Drug Metabolism |
| CYP1A2 | Theophylline, Caffeine, Clozapine | Metabolism of several atypical antipsychotics and other CNS drugs. |
| CYP2C9 | Warfarin, Phenytoin, NSAIDs | Metabolism of drugs with a narrow therapeutic index. |
| CYP2C19 | Omeprazole, Clopidogrel, Diazepam | Metabolism of proton pump inhibitors, antiplatelet agents, and benzodiazepines. |
| CYP2D6 | Codeine, Fluoxetine, Haloperidol | Metabolism of a large number of antidepressants, antipsychotics, and opioids. |
| CYP3A4/5 | Midazolam, Atorvastatin, Quetiapine | Metabolism of over 50% of clinically used drugs, including many CNS agents. |
Without specific data on idalopirdine's interaction with these enzymes, any assessment of its potential to alter the metabolism of other drugs remains speculative.
Implications for Polypharmacy in Neurological Populations
Patients with neurological disorders, particularly Alzheimer's disease, are often characterized by multimorbidity and are consequently prescribed multiple medications, a condition known as polypharmacy. nih.govmdpi.com This patient population is at a heightened risk for drug-drug interactions due to age-related physiological changes and the complex nature of their therapeutic regimens. dntb.gov.ua
The introduction of any new CNS-active agent, such as idalopirdine, into the treatment plan of these patients necessitates a thorough understanding of its interaction potential. The synergistic effects observed with donepezil in preclinical studies highlight the potential for both beneficial and adverse pharmacodynamic interactions. nih.gov For instance, while potentiation of a cognitive enhancer could be desirable, similar potentiation of a sedative or an antipsychotic could lead to excessive sedation, falls, and other adverse events.
Given that Alzheimer's patients are frequently treated with a variety of medications, including antidepressants, anxiolytics, and antipsychotics, the potential for idalopirdine to interact with these drugs through both pharmacodynamic and uncharacterized pharmacokinetic pathways would have been a significant clinical consideration. The lack of detailed information on its CYP450 profile makes it difficult to predict the impact of idalopirdine in a real-world polypharmacy setting. The management of polypharmacy in this vulnerable population requires careful consideration of the interaction profile of each prescribed medication to minimize the risk of adverse drug events. nih.gov
Neurobiological Correlates of Idalopirdine Hydrochloride Action
Receptor Occupancy Studies in Humans and Animal Models
Receptor occupancy studies are crucial for determining the extent to which a drug binds to its target receptor at therapeutic doses. For Idalopirdine (B1259171), these studies have been conducted in both animal models and humans to establish the relationship between dosage and target engagement at the 5-HT6 receptor.
In human studies, positron emission tomography (PET) has been utilized to visualize and quantify the occupancy of 5-HT6 receptors in the brain. An in vivo PET study involving healthy participants demonstrated that Idalopirdine could achieve high receptor occupancy. Doses of 30 mg and 60 mg per day resulted in greater than 80% occupancy of 5-HT6 receptors, a level that was sustained over a 24-hour period. nih.gov This high level of receptor engagement supported the rationale for once-daily dosing in subsequent clinical trials. nih.gov
Animal studies have provided complementary data on receptor occupancy. Preclinical research in rats, foundational to the human trials, demonstrated that specific doses of Idalopirdine result in high 5-HT6 receptor occupancy for at least one hour after administration. nih.gov
| Subject | Method | Dose | Receptor Occupancy | Source |
|---|---|---|---|---|
| Humans (Healthy) | PET | 30 mg/day | >80% | nih.gov |
| Humans (Healthy) | PET | 60 mg/day | >80% | nih.gov |
| Rats | Not Specified | 2 mg/kg (i.v.) | High | nih.gov |
Functional Neuroimaging Investigations (e.g., fMRI)
Functional magnetic resonance imaging (fMRI) studies have been employed to investigate the effects of Idalopirdine on brain activity, both alone and in combination with other compounds. These studies measure changes in blood-oxygen-level-dependent (BOLD) signals to map neural activity.
A key study in awake rats examined the effects of Idalopirdine as a standalone agent and in conjunction with the acetylcholinesterase inhibitor, donepezil (B133215). nih.govnih.gov When administered alone, Idalopirdine had a modest effect, showing increased activity in eight distinct brain regions. nih.govnih.gov These regions included areas associated with both the mesencephalic dopaminergic system and the basal forebrain cholinergic system. nih.gov
The combination of Idalopirdine and donepezil, however, produced a robust and synergistic effect on brain activity. nih.govnih.govfrontiersin.org This combination led to the activation of 36 brain regions, a significantly greater number than with either compound alone. nih.govnih.gov The widespread activation spanned multiple critical neural networks, including the extended-amygdala, striato-pallidal, and septo-hippocampal networks, as well as the cholinergic system. nih.govnih.gov These findings suggest that the synergistic action of Idalopirdine and donepezil extends beyond the cholinergic system, recruiting multiple neural circuits and neurotransmitter systems. nih.govnih.govfrontiersin.org
| Treatment | Number of Activated Regions | Key Activated Regions/Systems | Source |
|---|---|---|---|
| Idalopirdine (alone) | 8 | Ventral Pallidum, Nucleus Accumbens Shell, Substantia Nigra Pars Reticularis, Diagonal Band of Broca, Infralimbic Cortex, Periaqueductal Gray, Medial Preoptic Area, Magnocellular Preoptic Nucleus | nih.gov |
| Donepezil (alone) | 19 | Cortical Regions, Septo-hippocampal System, Serotonergic Raphe Nucleus | nih.govnih.gov |
| Idalopirdine + Donepezil | 36 | Extended-amygdala Network, Striato-pallidal Network, Septo-hippocampal Network, Cholinergic System | nih.govnih.gov |
Biomarker Research in Cerebrospinal Fluid and Plasma
Currently, there is a lack of publicly available research specifically investigating the effects of Idalopirdine hydrochloride on established biomarkers for neurodegenerative diseases in human cerebrospinal fluid (CSF) and plasma. While the field of biomarker research for conditions like Alzheimer's disease is extensive, with many studies focusing on analytes such as amyloid-beta peptides, tau proteins, and neurofilament light chain, specific data detailing the modulation of these markers following Idalopirdine administration has not been reported in the reviewed literature.
Therefore, it is not possible to provide detailed research findings or data tables on this specific topic.
Future Directions and Unanswered Questions in Idalopirdine Hydrochloride Research
Exploration of New Therapeutic Indications Beyond Current Scope
While idalopirdine’s primary focus was on Alzheimer's disease, its mechanism of action as a 5-HT6 receptor antagonist suggests potential efficacy in other neurological and psychiatric conditions. The 5-HT6 receptor is implicated in various cognitive and behavioral processes, opening avenues for new therapeutic explorations.
Schizophrenia: Idalopirdine (B1259171) was initially investigated for its potential to address cognitive impairment associated with schizophrenia. nih.gov The rationale is based on the modulation of multiple neurotransmitter systems, including dopamine (B1211576) and glutamate (B1630785), which are dysregulated in schizophrenia. Future research could revisit this indication, perhaps focusing on specific patient subpopulations or using more sensitive cognitive endpoints.
Neuropsychiatric Symptoms (NPS) in Dementia: There is growing interest in the potential of 5-HT6 receptor antagonists for managing neuropsychiatric symptoms such as agitation, aggression, and psychosis in dementia patients. mdpi.comnih.gov Post-hoc analyses of some 5-HT6 antagonist trials have suggested potential benefits in these behavioral domains. nih.gov Future studies could be specifically designed to evaluate idalopirdine for these challenging and prevalent symptoms in various forms of dementia, including Parkinson's disease dementia and dementia with Lewy bodies. nih.gov
Other Cognitive Disorders: The pro-cognitive effects observed in preclinical models with 5-HT6 receptor antagonists could warrant investigation in other conditions characterized by cognitive deficits. nih.gov This could include cognitive impairment in Parkinson's disease, Huntington's disease, or attention deficit hyperactivity disorder (ADHD). bioworld.com
| Indication | Rationale for Exploration | Potential Patient Population |
|---|---|---|
| Schizophrenia (Cognitive Deficits) | Modulation of dopaminergic and glutamatergic systems. nih.gov | Patients with prominent negative and cognitive symptoms. |
| Neuropsychiatric Symptoms in Dementia | Modulation of mood and behavior circuits. mdpi.com | Dementia patients with agitation, aggression, or psychosis. nih.gov |
| Parkinson's Disease Dementia | Potential to improve cognitive function through cholinergic and other neurotransmitter systems. nih.gov | Patients with Parkinson's disease experiencing cognitive decline. |
| Huntington's Disease | Exploration of pro-cognitive effects in a neurodegenerative context. bioworld.com | Patients with Huntington's disease with cognitive impairment. |
Advanced Methodologies for Efficacy and Safety Assessment
A key lesson from the idalopirdine trials is the need for more refined methods to assess efficacy and safety in complex neurodegenerative diseases. Future research will likely incorporate innovative approaches to clinical trial design and outcome measurement.
Biomarker-Driven Trials: The idalopirdine phase 3 trials were criticized for not using biomarkers to confirm the underlying Alzheimer's pathology in participants. alzheimersnewstoday.com Future studies should utilize biomarkers, such as amyloid and tau PET imaging or cerebrospinal fluid analysis, to ensure accurate diagnosis and to stratify patients who are more likely to respond to a specific mechanism of action. alzheimersnewstoday.comnih.gov
Novel Clinical Trial Designs: Traditional, large, parallel-group clinical trials are lengthy and expensive. nih.gov Adaptive trial designs, which allow for modifications to the trial protocol based on interim data, could be more efficient in identifying responsive patient populations or effective doses. clinicaltrialsalliance.org.au Other innovative designs include platform trials that test multiple interventions simultaneously. clinicaltrialsalliance.org.au
Advanced Outcome Measures: Reliance on single cognitive scales may not fully capture the therapeutic effects of a drug. Future trials could benefit from a wider range of endpoints, including computerized cognitive batteries, real-world functional assessments, and measures of neuropsychiatric symptoms. nih.gov Functional magnetic resonance imaging (fMRI) has been used in preclinical studies to demonstrate the synergistic effects of idalopirdine and donepezil (B133215) on brain activity, suggesting its potential as a tool to measure target engagement and pharmacodynamic effects in human trials. nih.govnih.gov
Computational Modeling and Drug Repurposing Strategies
Computational approaches offer powerful tools to re-examine existing drugs like idalopirdine and to guide the development of new compounds. These in silico methods can save time and resources by identifying promising avenues for further investigation.
Drug Repurposing: Computational drug repurposing involves using computer models to find new uses for existing drugs. mdpi.com This can be achieved by analyzing a drug's chemical structure, its known targets, and its side-effect profile to predict new therapeutic indications. russellpublishing.co.ukmdpi.com For idalopirdine, this could involve screening its properties against databases of disease-related biological targets to identify potential new applications.
In Silico Screening: Virtual screening of large chemical libraries can identify new molecules with a high affinity for the 5-HT6 receptor. nih.govmdpi.comresearchgate.net This approach has been used to screen natural product databases to find potential novel 5-HT6 receptor antagonists. nih.govmdpi.comresearchgate.net These computational hits can then be synthesized and tested in preclinical models.
Predictive Modeling: Computational models can help to understand the complex pharmacology of 5-HT6 receptor antagonists and to predict which patients might benefit most from these drugs. By integrating clinical trial data with genetic and biomarker information, it may be possible to develop predictive models of treatment response.
| Methodology | Application | Potential Outcome |
|---|---|---|
| Drug Repurposing | Analyzing existing data on idalopirdine to predict new uses. mdpi.comrussellpublishing.co.uk | Identification of novel therapeutic indications. |
| In Silico Screening | Virtual screening of compound databases for 5-HT6 receptor affinity. nih.govmdpi.comresearchgate.net | Discovery of new lead compounds for drug development. |
| Predictive Modeling | Integrating clinical, genetic, and biomarker data. | Development of patient stratification strategies. |
Development of Next-Generation 5-HT6 Receptor Modulators
The experience with idalopirdine and other first-generation 5-HT6 receptor antagonists has provided valuable insights for the design of new and potentially more effective drugs targeting this receptor.
Allosteric Modulators: An emerging area of research is the development of allosteric modulators of serotonin (B10506) receptors. mdpi.com Unlike traditional antagonists that block the receptor's active site, allosteric modulators bind to a different site on the receptor, offering a more nuanced way to regulate its activity. This approach could lead to drugs with improved safety and efficacy profiles. mdpi.com
Focus on Specific Symptom Domains: Future development may focus on 5-HT6 receptor antagonists for specific symptom domains rather than as broad cognitive enhancers. For instance, masupirdine (B1682835) is a selective 5-HT6 receptor antagonist that has shown promise in preclinical models for reducing aggression-like behaviors and is being investigated for the treatment of agitation in dementia. mdpi.comnih.gov
| Compound | Key Feature | Potential Advantage |
|---|---|---|
| Masupirdine | Selective 5-HT6 receptor antagonist with effects on agitation. mdpi.comnih.gov | Targeted therapy for neuropsychiatric symptoms. |
| Cerlapirdine | Potent 5-HT6 receptor antagonist with affinity for 5-HT7 and 5-HT2B receptors. nih.gov | Broader spectrum of action. |
| HEC30654 | Selective 5-HT6 receptor antagonist with additional affinity for 5-HT2A and 5-HT2B receptors. frontiersin.org | Potentially enhanced efficacy through multiple receptor interactions. |
| Multi-target ligands | Combine 5-HT6 antagonism with other activities (e.g., cholinesterase inhibition). mdpi.com | Synergistic effects on multiple pathological pathways. |
Q & A
Q. What is the primary mechanism of action of Idalopirdine hydrochloride in cognitive enhancement?
Idalopirdine acts as a selective 5-HT6 receptor antagonist with a high affinity (Ki = 0.83 nM) for human 5-HT6 receptors. Its cognitive-enhancing effects are mediated through modulation of glutamatergic and GABA-ergic systems, increasing extracellular glutamate and acetylcholine (ACh) levels in the hippocampus and frontal cortex. This potentiates neuronal oscillations (e.g., gamma and theta waves), which are critical for memory and executive function .
Q. What in vivo models are validated for assessing Idalopirdine’s efficacy?
Two primary models are used:
- Cognitive impairment models : Rats treated with scopolamine or transgenic Alzheimer’s disease (AD) models, where Idalopirdine enhances ACh efflux and neuronal oscillations when co-administered with acetylcholinesterase inhibitors (e.g., Donepezil) .
- Metabolic disorder models : High-calorie diet-induced obesity in rats, where Idalopirdine reduces caloric intake, adipose tissue, and improves glucose/lipid profiles .
Q. How is Idalopirdine’s receptor selectivity quantified, and why is this critical for experimental design?
Selectivity is measured via Ki values and cross-screening against >70 pharmacological targets. Idalopirdine exhibits >50-fold selectivity for 5-HT6 over other receptors (e.g., dopamine, histamine), minimizing off-target effects. Researchers must validate receptor binding assays using radioligand displacement studies to confirm specificity in new models .
Q. What biomarkers are used to evaluate Idalopirdine’s impact on neuronal activity?
Key biomarkers include:
- Neurotransmitter levels : ACh and glutamate efflux measured via microdialysis .
- Oscillatory activity : Gamma (30–80 Hz) and theta (4–12 Hz) oscillations quantified using electroencephalography (EEG) .
- Metabolic markers : Blood glucose, triglycerides, and cholesterol in obesity studies .
Advanced Research Questions
Q. How do phase II and phase III clinical trial designs for Idalopirdine in AD differ methodologically?
- Phase II : Single-dose (90 mg/day) studies focused on safety and preliminary efficacy (e.g., ADAS-cog scores). Elevated liver enzymes (AST/ALT) in 13/145 patients necessitated protocol adjustments .
- Phase III : Dose-ranging (10–60 mg/day) trials with stricter inclusion criteria (e.g., MMSE 10–20) and co-administration with Donepezil. These trials emphasized longitudinal cognitive assessments and liver function monitoring .
Q. What strategies address contradictory efficacy data between preclinical and clinical studies?
Discrepancies arise from:
- Model translatability : Rodent models may not fully replicate human AD pathology (e.g., tau tangles vs. amyloid plaques).
- Dosing : Preclinical studies use acute administration, while clinical trials require chronic dosing. Researchers should conduct PK/PD modeling to align interspecies dosing regimens .
Q. How do pharmacokinetic properties influence Idalopirdine’s clinical dosing schedule?
Idalopirdine has high oral bioavailability and inhibits CYP2D6, increasing Donepezil plasma levels by 10%. Dosing must account for drug-drug interactions (e.g., reduced Idalopirdine frequency or dose titration) to avoid hepatotoxicity .
Q. What statistical methods mitigate variability in cognitive outcome measures?
- Mixed-effects models : Adjust for baseline ADAS-cog scores and disease severity.
- Bayesian analysis : Incorporate prior phase II data to improve power in underpowered phase III trials.
- Sensitivity analysis : Exclude outliers (e.g., patients with rapid AST/ALT elevation) to reduce bias .
Q. What co-administration protocols optimize Idalopirdine’s synergy with acetylcholinesterase inhibitors?
Co-administration with Donepezil requires staggered dosing to maximize ACh efflux and oscillation potentiation. Preclinical studies recommend administering Idalopirdine 30 minutes before Donepezil to align peak plasma concentrations .
Q. How should safety profiling be integrated into preclinical studies?
- Hepatotoxicity screening : Monitor AST/ALT levels weekly in chronic dosing studies.
- Behavioral assays : Rule out nausea via pica behavior tests in metabolic studies.
- CYP inhibition panels : Assess interactions with cytochrome P450 enzymes to guide clinical trial design .
Methodological Guidelines
- Dose Selection : Use allometric scaling from rodent models (e.g., 5 mg/kg in rats ≈ 30 mg in humans) with adjustments for CYP-mediated interactions .
- Data Reproducibility : Follow IMRAD reporting standards, detailing experimental protocols (e.g., EEG settings, microdialysis flow rates) to enable replication .
- Ethical Compliance : Obtain institutional approvals for clinical trials, especially for vulnerable populations (e.g., AD patients with hepatic impairment) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
